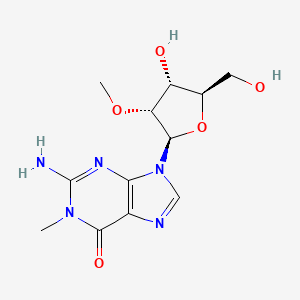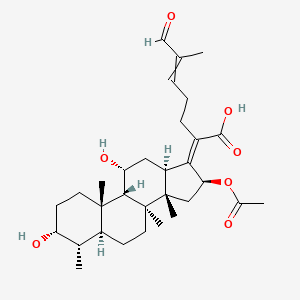
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide is a chemical compound with the molecular formula C13H21N3O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a benzenesulfonamide group, which is often associated with biological activity, and a morpholine ring, which can enhance its solubility and reactivity .
Métodos De Preparación
The synthesis of 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzenesulfonamide and 3-morpholinopropylamine.
Reduction: The nitro group in 4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Análisis De Reacciones Químicas
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Biology: It is used in biological studies to understand its effects on cellular processes and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. The morpholine ring enhances its binding affinity and solubility, making it more effective in biological systems .
Comparación Con Compuestos Similares
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:
4-Amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity and solubility.
4-[(3-Morpholin-4-ylpropyl)amino]-5-nitrophthalonitrile: Another related compound with distinct chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific inhibitory effects on carbonic anhydrase IX and its enhanced solubility due to the morpholine ring.
Propiedades
Fórmula molecular |
C13H21N3O3S |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
4-(3-morpholin-4-ylpropylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O3S/c14-20(17,18)13-4-2-12(3-5-13)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11H2,(H2,14,17,18) |
Clave InChI |
HMHSQDXUQRAFEG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)

